ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a 1,2,4-triazole derivative characterized by:
- A 4-methoxyphenyl group at position 4 of the triazole ring.
- A [(2-methoxyphenyl)formamido]methyl substituent at position 3.
- A sulfanylacetate ethyl ester group at position 2.
This compound is synthesized via S-alkylation of the triazole-3-thiol precursor with ethyl α-halogenated acetate, typically using a base like cesium carbonate or sodium ethoxide .
Properties
IUPAC Name |
ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-4-31-20(27)14-32-22-25-24-19(26(22)15-9-11-16(29-2)12-10-15)13-23-21(28)17-7-5-6-8-18(17)30-3/h5-12H,4,13-14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWBQFLVRWZUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenyl hydrazine and ethyl acetoacetate, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions usually involve heating the mixture under reflux with a solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects such as anti-inflammatory and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and functional features of the target compound with similar 1,2,4-triazole derivatives:
Notes:
- Target vs.
- Target vs. Acetamide Derivative () : Replacement of the ethyl ester with an acetamide group reduces hydrophobicity, which may alter pharmacokinetics (e.g., slower metabolism).
- Target vs. Triazolone () : The triazolone core (ketone instead of thiol) lacks the sulfanylacetate moiety, limiting its ability to act as a Michael acceptor or thiol-disulfide modulator.
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The target’s calculated LogP (XLogP3 ~3.5–4.0) is higher than analogues with polar nitro or sulfonyl groups, favoring blood-brain barrier penetration .
- Hydrogen Bonding : The formamido group provides two H-bond acceptors (carbonyl and methoxy), enhancing target-receptor interactions compared to simpler acetamides .
Biological Activity
Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a triazole ring, which is known for its varied pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a triazole moiety, a methoxyphenyl group, and an acetate group, contributing to its diverse biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives demonstrated potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of electron-donating groups on the phenyl rings was found to enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| Ethyl Triazole | C. albicans | 0.25 μg/mL |
Anticancer Activity
The triazole derivatives have also been explored for their anticancer potential. Compounds with triazole rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, this compound has been noted for its ability to target specific cancer pathways.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of ethyl triazole derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM over a 48-hour exposure period. The mechanism of action was linked to the induction of reactive oxygen species (ROS) leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for antimicrobial and anticancer activity.
- Methoxy Substituents : Enhance lipophilicity and improve cell membrane penetration.
- Acetate Group : May play a role in modulating bioavailability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
